4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Lipophilicity Physicochemical Properties Medicinal Chemistry

Sourcing 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS 60176-19-4)? This is the critical N-aryl-2,5-dimethylpyrrole monomer for potent antitubercular derivatives (comparable to isoniazid) and patented electrochromic polymer synthesis. Its unique electronic/steric profile, distinct from non-methylated analogs, is non-substitutable. Secure high-purity material for your next R&D breakthrough. Volume discounts available.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 60176-19-4
Cat. No. B185752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
CAS60176-19-4
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)N)C
InChIInChI=1S/C12H14N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,13H2,1-2H3
InChIKeyOGCFQHCSVLMKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline (CAS 60176-19-4): A Key N-Aryl-2,5-dimethylpyrrole Building Block


4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline (CAS 60176-19-4) is an organic compound that features a pyrrole ring substituted with methyl groups at positions 2 and 5, and an aniline group at position 4 [1]. This structure places it within the class of N-aryl-2,5-dimethylpyrroles, a scaffold of significant interest in medicinal chemistry and materials science. Its primary value lies in its role as a precursor and building block for the synthesis of more complex molecules with potential biological activity, rather than as a standalone active pharmaceutical ingredient [2].

Why Substituting 4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline with Close Analogs Carries Scientific Risk


Within the N-aryl-2,5-dimethylpyrrole family, seemingly minor structural variations can profoundly alter physicochemical properties and, consequently, synthetic utility and potential biological activity. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline scaffold possesses a specific substitution pattern that differentiates it from analogs like the non-methylated version, the non-aniline version, or regioisomers. For instance, the presence of both the aniline and the 2,5-dimethylpyrrole motifs creates a unique electronic and steric environment that influences reactivity and interactions. The data below demonstrate quantifiable differences in properties like lipophilicity and volatility between this compound and its closest structural analogs, highlighting that simple substitution is not scientifically valid without rigorous re-validation .

Quantitative Evidence for Differentiating 4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline from Structural Analogs


Enhanced Lipophilicity vs. Non-Methylated Analog

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline exhibits a significantly higher calculated LogP value compared to its non-methylated analog, 4-(1H-pyrrol-1-yl)aniline. This increase in lipophilicity is a direct consequence of the two methyl substituents on the pyrrole ring [1] [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Increased Molecular Weight and Boiling Point vs. Non-Aniline Analog

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline, with its additional aniline moiety, has a higher molecular weight and a significantly higher boiling point compared to the simpler 2,5-dimethyl-1-phenyl-1H-pyrrole analog, which lacks the primary amine [1] . This suggests lower volatility and greater thermal stability.

Volatility Thermal Stability Synthetic Chemistry

Regioisomeric Differentiation: 4- vs. 3-Substitution Pattern

The position of the aniline substituent on the N-aryl-2,5-dimethylpyrrole core differentiates 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline from its regioisomer, 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. While specific activity data for this pair is not directly available, the distinct chemical structures (4- vs. 3-substitution) are known to lead to different molecular geometries and electronic properties . This is a fundamental principle in medicinal chemistry, where a change in substitution pattern can drastically alter target binding and biological activity.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Validated Application Scenarios for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline in Research and Development


Building Block in Antitubercular Drug Discovery

This compound is a crucial starting material for synthesizing a class of N-aryl-2,5-dimethylpyrrole derivatives that have demonstrated potent activity against multidrug-resistant and intracellular Mycobacterium tuberculosis. Research has shown that derivatives based on this scaffold act as hybrids of known antitubercular agents like BM212 and SQ109, with some compounds showing an activity profile similar to the first-line drug isoniazid [1].

Monomer for Advanced Electrochromic Polymers

4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline serves as a key monomer for the synthesis of poly(N,N-diphenyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline). This polymer has been patented for its application as an electrochromic material, where it exhibits valuable properties for use in smart windows and displays. The specific molecular structure of the monomer is essential for achieving the desired electrochromic performance in the resulting polymer film [2].

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